

# Commercial Sourcing & Technical Guide: 2-Chloro-3-hydroxybenzotrile

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## Compound of Interest

Compound Name: 2-Chloro-3-hydroxybenzotrile

CAS No.: 51786-11-9

Cat. No.: B1592157

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Content Type: Technical Whitepaper | Audience: Medicinal Chemists & Sourcing Specialists[1]  
[2]

## Executive Summary & Identity Verification

**2-Chloro-3-hydroxybenzotrile** is a critical scaffold in the synthesis of bioactive heterocycles, particularly for antiviral (e.g., HIV reverse transcriptase inhibitors) and agrochemical applications.[1][2] Its substitution pattern—an electron-withdrawing nitrile adjacent to a chlorine, with a phenolic hydroxyl group—makes it a versatile "trifunctional" handle for nucleophilic aromatic substitutions and cyclizations.

## Critical Identity Resolution (CAS Alert)

A discrepancy exists in public chemical registries regarding the CAS number for this specific isomer.

- Target Compound: **2-Chloro-3-hydroxybenzotrile**[1][2]
- Correct CAS:51786-11-9 (Verified via structural databases)[1][2][3]

- User-Provided CAS (55883-37-9): This registry number does not map to the target structure in major commercial databases.[1][2] It is likely a typographical error or refers to a non-standard salt form.
  - Action: Use CAS 51786-11-9 when querying supplier databases to ensure you receive the correct regioisomer.

## Chemical Profile

Property	Specification	Critical Note
Formula	C <sub>7</sub> H <sub>4</sub> CINO	
MW	153.57 g/mol	
Appearance	Off-white to pale yellow solid	Darkening indicates oxidation of the phenol.[1]
Melting Point	148–152 °C	Wide range suggests regioisomer contamination.[2][3]
pKa	~6.5–7.0 (Predicted)	More acidic than phenol due to -CN and -Cl induction.[1][2][3]

## Synthesis Pathways & Impurity Landscape

Selecting a supplier requires understanding how they made the compound.[3] The synthesis route dictates the impurity profile, which can silently kill downstream catalytic steps.

### The "Isomer Trap" (Chlorination Route)

Cheap bulk suppliers often use direct chlorination of 3-hydroxybenzotrile.[1][2][3] This is the high-risk route.[3]

- Mechanism: Electrophilic aromatic substitution.[2][3]
- Risk: The hydroxyl group directs ortho/para.[2][3] This yields a mixture of the target (2-Cl), the 4-Cl isomer, and the 6-Cl isomer.[1]

- QC Implication: If your supplier uses this route, you must demand a GC or HPLC trace that explicitly separates regioisomers.[2][3] A simple "98% Purity" CoA often hides 2% of the 4-chloro isomer, which is chemically distinct enough to form inseparable byproducts in your next step.

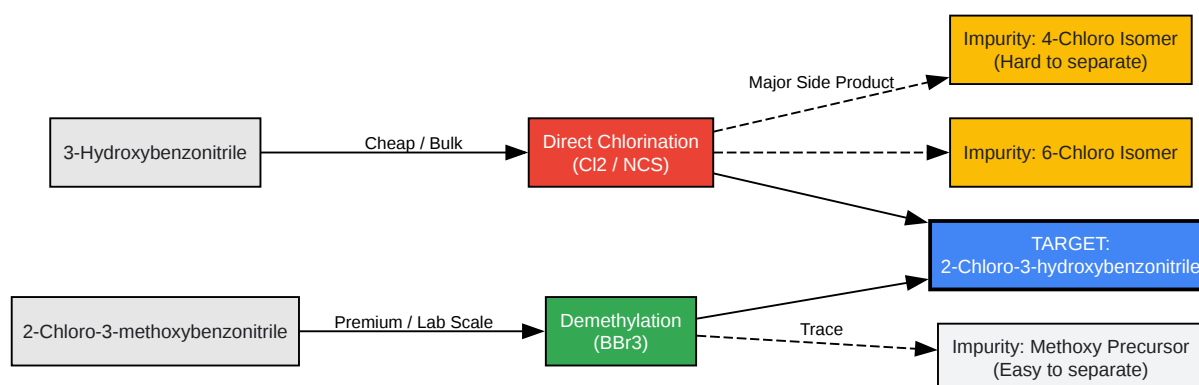
## The "Clean" Route (Demethylation)

Premium suppliers typically synthesize it via 2-chloro-3-methoxybenzonitrile.[1][2]

- Mechanism: Demethylation (e.g.,  $\text{BBr}_3$  or Pyridine[1][2][3]·HCl).
- Advantage: The chlorination position is fixed before the phenol is exposed.[3]
- Impurity: Traces of methylated precursor (easy to spot by NMR) but zero regioisomers.[1][2][3]

## Synthesis & Impurity Visualization

The following diagram illustrates how the synthesis route defines the impurities you will encounter.



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Caption: Synthesis provenance determines impurity risk. The Red path creates difficult isomers; the Green path yields cleaner material.

## Supplier Landscape & Sourcing Strategy

Do not rely on a single aggregator.<sup>[2][3]</sup> The market is split between catalog repackagers and process-capable manufacturers.

### Recommended Supplier Tiers

Tier	Supplier Type	Recommended Vendors	Best For	Risk Factor
1	Global Catalog	Combi-Blocks, BLD Pharm, Enamine	Discovery (g to kg). <sup>[1][2]</sup> Fast delivery.	Batch-to-batch consistency varies. <sup>[1][2]</sup>
2	Specialty Synthesis	AChemBlock, Apollo Scientific	Hard-to-find isomers. <sup>[1][2]</sup>	Higher unit cost. <sup>[2][3]</sup>
3	Bulk Manufacturers	Anshul Specialty Molecules, Shiva Pharmachem	Production (>100kg). <sup>[1][2][3]</sup> Note: These firms specialize in chlorination; audit their isomer separation. <sup>[2][3]</sup>	High MOQ. Requires rigorous QC validation. <sup>[2][3]</sup>

## Sourcing Protocol

- Search by Structure, Not Name: Use InChIKey or SMILES during search to avoid nomenclature confusion.
  - SMILES:N#CC1=C(Cl)C(O)=CC=C1<sup>[1][2][3]</sup>
- Request the CoA Before Purchase: Look specifically for the "Related Substances" section.<sup>[2][3]</sup> If it says "Single Impurity < 0.1%", ask if that includes regioisomers.<sup>[2][3]</sup>

## Quality Control: The Self-Validating Protocol

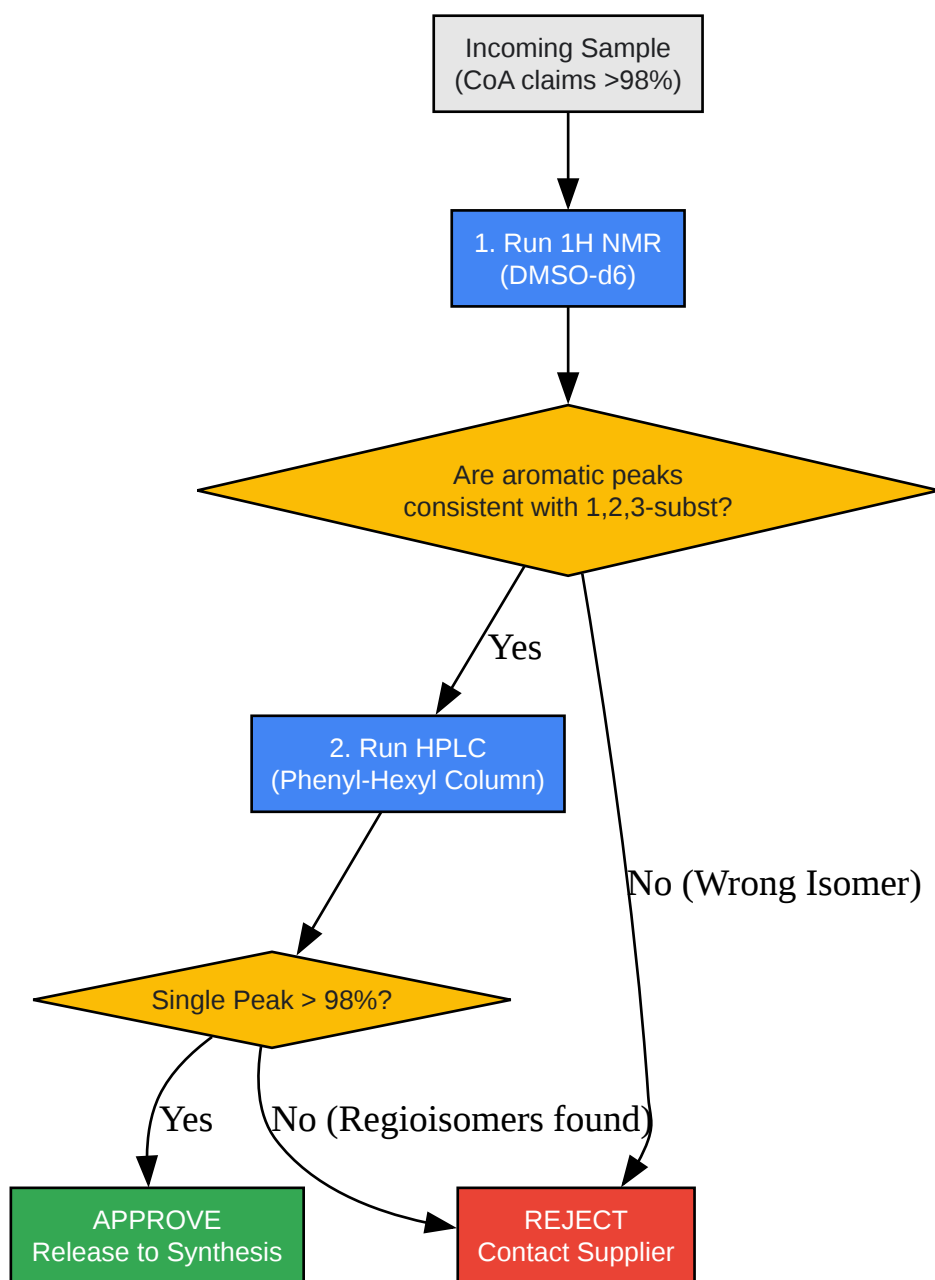
Trusting the supplier's CoA is a risk. Upon receipt, run this specific validation workflow.

## HPLC Method for Isomer Detection

Standard C18 methods often co-elute regioisomers.<sup>[2][3]</sup> Use a Phenyl-Hexyl column for better pi-pi selectivity.<sup>[1][2]</sup>

- Column: Phenyl-Hexyl (e.g., Phenomenex Luna), 150 x 4.6 mm, 3  $\mu$ m.<sup>[1][2][3]</sup>
- Mobile Phase A: 0.1% Formic Acid in Water.<sup>[2][3]</sup>
- Mobile Phase B: Acetonitrile.<sup>[2][3]</sup>
- Gradient: 5% B to 95% B over 20 min.
- Detection: UV @ 220 nm (nitrile absorbance) and 270 nm (phenol).<sup>[1][2][3]</sup>
- Success Criteria: The 4-chloro isomer typically elutes after the 2-chloro target due to higher lipophilicity (less steric shielding of the phenol).<sup>[1]</sup>

## QC Decision Logic



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Caption: A self-validating QC workflow ensures the wrong isomer does not enter your synthesis.

## Handling & Safety (EHS)

Signal Word:WARNING

- Hazards: Acute Toxicity (Oral), Skin/Eye Irritation.[1][2][3]

- Specific Handling:
  - Acidity: The phenolic proton is acidic.[2][3] Avoid contact with strong bases unless deprotonation is intended.[2][3]
  - Cyanide Risk: Under extreme acidic hydrolysis or combustion, may release HCN.[2][3] Do not mix with strong mineral acids at high temperatures without venting.[2][3]
  - Storage: Store under inert atmosphere (Nitrogen/Argon). Phenols are prone to oxidation (turning pink/brown) upon air exposure.[1][2][3]

## References

- PubChem. (2025).[2][3][4] Compound Summary: 3-Chloro-5-hydroxybenzotrile (Isomer Comparison). National Library of Medicine.[2][3] [[Link](#)][1][2][3]
- Asian Journal of Chemistry. (2019). One Pot Synthesis of Nitriles from Aldehydes. [[Link](#)][1][2][3]
- European Patent Office. (1979).[2][3] Process for producing nitrile compounds (EP0008070). [[Link](#)][1][2][3]

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## Sources

- 1. [asianpubs.org](http://asianpubs.org) [[asianpubs.org](http://asianpubs.org)]
- 2. [2-Bromo-3-hydroxybenzotrile | C7H4BrNO | CID 22406175 - PubChem](#) [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]
- 3. [2-Hydroxybenzotrile | C7H5NO | CID 11907 - PubChem](#) [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]
- 4. [2-Chlorobenzotrile | C7H4ClN | CID 13391 - PubChem](#) [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]

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